3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Ethylpiperazin-1-yl)-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazolopyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylpiperazin-1-yl)-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethylpiperazin-1-yl)-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
7-(4-Ethylpiperazin-1-yl)-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-ethylpiperazin-1-yl)-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and exhibit similar pharmacological activities.
Piperazine-Containing Compounds: These compounds contain the piperazine moiety and are known for their diverse biological activities.
Uniqueness
7-(4-Ethylpiperazin-1-yl)-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H19N5S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H19N5S2/c1-2-20-8-10-21(11-9-20)15-14-16(19-12-18-15)22(17(23)24-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
VLGIDBPNXOQUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.